molecular formula C10H11N3 B2456643 (1-phenyl-1H-pyrazol-3-yl)methanamine CAS No. 1034024-59-3

(1-phenyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B2456643
CAS No.: 1034024-59-3
M. Wt: 173.219
InChI Key: RXHPGUCJGZFJPA-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (1-phenyl-1H-pyrazol-3-yl)methanamine are currently unknown. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that this compound could affect multiple biochemical pathways

Pharmacokinetics

The compound is a solid at room temperature and is stable under inert atmosphere . These properties suggest that it could be administered orally, but its bioavailability and metabolic stability remain to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. Subsequent alkylation with formaldehyde and ammonia or an amine yields the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(1-Phenyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1-phenylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPGUCJGZFJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034024-59-3
Record name (1-phenyl-1H-pyrazol-3-yl)methanamine
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